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Introduction
The Pinacol rearrangement is a classic and synthetically valuable acid-catalyzed reaction that

converts a 1,2-diol to a carbonyl compound, specifically a ketone or aldehyde, through a 1,2-

rearrangement. This rearrangement has broad applications in organic synthesis, including the

preparation of intermediates for pharmaceuticals and agrochemicals.[1][2][3] The conversion of

benzopinacol to benzopinacolone serves as a prominent example of this reaction,

demonstrating a 1,2-phenyl shift. While strong acids like sulfuric acid are traditionally used,

iodine in glacial acetic acid offers a milder and efficient alternative for catalyzing this

transformation. This application note provides detailed protocols and mechanistic insights into

the iodine-catalyzed pinacol rearrangement of benzopinacol.

Reaction Overview
The overall reaction involves the treatment of benzopinacol (1,1,2,2-tetraphenylethane-1,2-

diol) with a catalytic amount of iodine in glacial acetic acid. The reaction proceeds via a

carbocation intermediate, leading to the formation of benzopinacolone (2,2,2-

triphenylacetophenone).[4]

Reaction: Benzopinacol → Benzopinacolone
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Quantitative Data Summary
The following table summarizes representative quantitative data from various experimental

protocols for the iodine-catalyzed pinacol rearrangement of benzopinacol.

Parameter Value Reference

Reactants

Benzopinacol 1.0 g - 100 g [4][5]

Glacial Acetic Acid 5 mL - 500 mL [4][5]

Iodine
Catalytic amount (e.g., one

crystal, 1 g for 100g scale)
[5][6]

Reaction Conditions

Temperature Reflux [4][5][6]

Reaction Time 5 - 10 minutes [4][5][6][7]

Product Data

Product β-Benzopinacolone [4][5]

Yield 57.8% - 99% [8][5][9]

Melting Point 178-184 °C [5][9]

Experimental Protocols
Two detailed experimental protocols are provided below, suitable for different scales of

synthesis.

Protocol 1: Small-Scale Synthesis
This protocol is adapted from procedures suitable for undergraduate organic chemistry

laboratories and small-scale research applications.[4][6]

Materials:
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Benzopinacol (400 mg)

Glacial Acetic Acid (2 mL)

Iodine (a tiny crystal, ~5 mg)

Ethanol

Round-bottom flask (10 mL or 25 mL)

Reflux condenser

Heating mantle or sand bath

Büchner or Hirsch funnel and filter flask

Filter paper

Procedure:

Place 400 mg of benzopinacol, 2 mL of glacial acetic acid, and a tiny crystal of iodine into a

small round-bottom flask.[6]

Attach a reflux condenser to the flask.

Heat the mixture to reflux using a heating mantle or sand bath for approximately 5 minutes.

[6] The solid benzopinacol should dissolve completely.[5]

Allow the solution to cool to room temperature. Crystals of benzopinacolone may start to

form during cooling.[4]

To facilitate complete crystallization, you can place the flask in an ice bath for about 10

minutes.[9]

Add a small amount of ethanol and mix thoroughly.[6]

Isolate the product by vacuum filtration using a Büchner or Hirsch funnel.[4][6]

Wash the crystals with a small amount of cold ethanol to remove any residual iodine color.[6]
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Dry the crystals, weigh them, and determine the melting point.

Protocol 2: Larger-Scale Synthesis
This protocol is adapted from a procedure in Organic Syntheses, suitable for preparing larger

quantities of benzopinacolone with high yield.[5]

Materials:

Benzopinacol (100 g)

Glacial Acetic Acid (500 mL)

Iodine (1 g)

Benzene (for recrystallization, optional)

Ligroin (b.p. 90-100 °C, for recrystallization, optional)

1-L Round-bottom flask

Reflux condenser

Heating source (e.g., wire gauze over a burner)

1-L Beaker

Suction filtration apparatus

Procedure:

In a 1-L round-bottom flask, dissolve 1 g of iodine in 500 cc of glacial acetic acid.[5]

Add 100 g of benzopinacol to the flask.[5]

Attach a reflux condenser and heat the mixture to a gentle boil with shaking.[5]

Reflux the solution for five minutes. During this time, the solid benzopinacol will completely

dissolve, resulting in a clear red solution.[5] Benzopinacolone may begin to crystallize
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during the last minute of heating.[5]

Immediately transfer the hot solution to a 1-L beaker and allow it to cool. The

benzopinacolone will separate as fine threads.[5]

Filter the product with suction and wash the crystals with two or three 60-cc portions of cold

glacial acetic acid until they are colorless.[5]

Dry the product. The expected yield is 90-91 g (95-96%) of nearly pure benzopinacolone

with a melting point of 178–179 °C.[5]

Optional Recrystallization: For a purer product, dissolve the material in 450 cc of hot

benzene, filter, and add 250 cc of hot ligroin (b.p. 90–100 °C). Cool the solution in ice, filter

the purified benzopinacolone, and dry. The purified product should have a melting point of

179–180 °C.[5]

The acetic acid filtrate can be reused for subsequent rearrangements.[5]

Mechanism of the Iodine-Catalyzed Rearrangement
The reaction proceeds through a series of steps involving the formation of a carbocation and a

subsequent 1,2-phenyl shift.[7][10]

Protonation of a Hydroxyl Group: In the presence of glacial acetic acid, iodine can generate

hydriodic acid (HI) which acts as the proton source.[10] One of the hydroxyl groups of

benzopinacol is protonated.

Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule,

forming a stable tertiary carbocation.[11]

1,2-Phenyl Shift: A phenyl group from the adjacent carbon migrates to the positively charged

carbon. This rearrangement is the key step and is driven by the formation of a more stable,

resonance-stabilized carbocation where the positive charge is on the carbon bearing the

remaining oxygen atom.

Deprotonation: The oxygen atom then forms a double bond with the carbon, and a proton is

lost, yielding the final product, benzopinacolone.
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Visualizations
Experimental Workflow

Experimental Workflow for Pinacol Rearrangement

1. Mix Benzopinacol,
Glacial Acetic Acid, and Iodine

2. Heat to Reflux
(5-10 min)

3. Cool to Room Temperature
(and optionally in ice bath)

4. Isolate Product by
Vacuum Filtration

5. Wash with Cold Solvent
(Ethanol or Acetic Acid)

6. Dry the Product
(Benzopinacolone)

7. Characterize Product
(Yield, Melting Point)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Benzopinacolone.
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Mechanism of Iodine-Catalyzed Pinacol Rearrangement

1. Protonation

2. Carbocation Formation

3. 1,2-Phenyl Shift

4. Deprotonation

Benzopinacol

Protonated Diol

+ H+

Tertiary Carbocation

- H2O

Resonance-Stabilized Cation

Rearrangement

Benzopinacolone

- H+

Click to download full resolution via product page

Caption: Key steps in the reaction mechanism.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666686?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development
The pinacol rearrangement is a powerful tool for creating complex molecular architectures,

particularly for synthesizing ketones that are otherwise difficult to prepare.[8] Ketones are

prevalent functional groups in many pharmaceutical compounds. The rearrangement can be

employed to construct specific carbon skeletons found in various drug molecules. For instance,

pinacolone, the product of the parent pinacol rearrangement, is a precursor in the synthesis of

fungicides, herbicides, and drugs like stiripentol (an anti-epileptic) and pinacidil.[1][11] The

ability to introduce quaternary carbon centers and modify ring systems through this

rearrangement makes it a valuable strategy in medicinal chemistry and the development of new

therapeutic agents.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666686#pinacol-rearrangement-of-benzopinacol-
using-iodine-catalyst]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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